molecular formula C21H20ClF3N2O4 B609758 Unii-1pqn78P4S3 CAS No. 1883747-71-4

Unii-1pqn78P4S3

Cat. No. B609758
M. Wt: 456.8462
InChI Key: XZISSTDXPBUCJA-DYESRHJHSA-N
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Description

“Unii-1pqn78P4S3” is the Unique Ingredient Identifier (UNII) for a substance known as Quabodepistat . UNIIs are generated based on scientific identity characteristics using ISO 11238 data elements . The formula for Quabodepistat is C21H20ClF3N2O4 .


Molecular Structure Analysis

The molecular structure of Quabodepistat is represented by the formula C21H20ClF3N2O4 . The InChIKey, a unique identifier for the compound, is XZISSTDXPBUCJA-DYESRHJHSA-N .


Physical And Chemical Properties Analysis

Quabodepistat has a molecular weight of 456.85 and a chemical formula of C21H20ClF3N2O4 . The InChIKey, a unique identifier for the compound, is XZISSTDXPBUCJA-DYESRHJHSA-N .

Scientific Research Applications

1. Advances in Material Science

Recent developments in material science, such as in the electronics industry, have been propelled by discoveries in new materials. The evolution from vacuum tubes to diodes, transistors, and miniature chips exemplifies the interplay between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

2. Enhancing Innovation in Research and Ventures

Efforts to translate basic scientific research into deployable innovations have been ongoing throughout human history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) are focused on developing and funding experiential learning in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

3. Collaborative Environments for Large Scale Environmental Models

Collaborative working environments are essential for the development, testing, and use of large scientific applications by geographically dispersed scientists. Tools and software frameworks are being developed to facilitate remote job submission and data sharing in these environments (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

4. Space Technology Development Programs

The University Nanosat Program (UNP) is an example of a student satellite program co-sponsored by various space and aeronautical organizations. It aims to fly student-built nanosatellites, promoting the training of aerospace professionals and the infusion of innovative technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

5. Multinational Comparative Research Projects

Projects like the Multinational Comparative Time Budget Research Project facilitate parallel surveys and studies in various countries, offering insights into social sciences and human behaviors across different cultures (Szlai, 1966).

6. Technological Advancements in Communication

Technological advancements, particularly in the communications sector, are evident in the development of dual-band front-ends for wireless LAN applications. These advancements cater to the increasing demands in the Industrial, Scientific, and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands (Li, Quintal, & Kenneth, 2004).

7. Assessing Environmental Effects of Marine Research

Experimental activities that manipulate the marine environment enhance our knowledge of the ocean but also pose environmental effects. The relationship between marine scientific research and marine environmental protection provisions under the 1982 United Nations Convention on the Law of the Sea is critical in this context (Verlaan, 2007).

8. International Collaborations in Physics Research

Organizations like the International Institute of Theoretical and Applied Physics foster excellence in scientific research and teaching in physics and related disciplines. They provide a platform for international cooperation and research in developing geographical areas (Vary, 2008).

9. Research on Advanced Nuclear Reactor Technologies

Research on the thermophysics of next-generation nuclear reactors includes experimental and computational-theoretical studies to validate design solutions and enhance the safety and efficiency of current and future nuclear power plants (Sorokin et al., 2017).

10. Data-Intensive Analysis in Scientific Research

Enabling technologies such as workflows, services, and portals are crucial in addressing the requirements of interoperability, integration, automation, and efficient data handling in data-intensive scientific research (Yao, Rabhi, & Peat, 2014).

Future Directions

Quabodepistat is currently in the investigational stage . It’s being studied in a Phase 1/Phase 2 interventional trial . The future directions of Quabodepistat will likely depend on the results of these and other clinical trials.

properties

IUPAC Name

5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZISSTDXPBUCJA-DYESRHJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quabodepistat

CAS RN

1883747-71-4
Record name OPC-167832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUABODEPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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